molecular formula C7H13ClN2O B1471310 2,7-Diazaspiro[3.5]nonan-1-one hydrochloride CAS No. 1818847-63-0

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

Cat. No. B1471310
M. Wt: 176.64 g/mol
InChI Key: IWFRFLJZPSNIOR-UHFFFAOYSA-N
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Description

“2,7-Diazaspiro[3.5]nonan-1-one hydrochloride” is a chemical compound with the CAS Number: 1818847-63-0 . It has a molecular weight of 176.65 and its molecular formula is C7H13ClN2O .


Molecular Structure Analysis

The molecular structure of “2,7-Diazaspiro[3.5]nonan-1-one hydrochloride” is represented by the formula C7H13ClN2O . The InChI representation of the molecule is InChI=1S/C7H12N2O.ClH/c10-6-7(5-9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H .


Physical And Chemical Properties Analysis

“2,7-Diazaspiro[3.5]nonan-1-one hydrochloride” is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

A new series of substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonist RS-86, were synthesized and tested for cholinergic properties, showing no significant activity at central or peripheral levels. The synthesis process involved steps like nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, leading to improved efficiency and yield in some cases (Cignarella, Villa, & Barlocco, 1994); (Ji Zhiqin, 2004).

Potential Pharmaceutical Applications

Despite a lack of significant cholinergic properties in initial studies, the structural motif of 2,7-diazaspiro[3.5]nonan-1-one has been explored for various potential pharmaceutical applications. For instance, fluoroquinolone antibacterials substituted at the 7-position with 2,7-diazaspiro[4.4]nonane showed potent Gram-positive and Gram-negative activity, suggesting its utility in antibacterial drug design (Culbertson, Sánchez, Gambino, & Sesnie, 1990).

Applications in Bone Health

A series of N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus targeted the guanine nucleotide exchange activity of DOCK5, essential for bone resorption by osteoclasts, have shown promise in preventing pathological bone loss in mice without affecting bone formation. This highlights the potential of 2,7-diazaspiro[3.5]nonan-1-one derivatives in developing new antiosteoporotic drugs (Mounier et al., 2020).

Novel Synthetic Pathways

Innovative synthetic pathways to 2,7-diazaspiro[3.5]nonan-1-one derivatives have been developed, such as the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, leading to new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes. These methodologies offer advancements in the efficient synthesis of diazaspiro compounds, opening new avenues for their application in medicinal chemistry and beyond (Attanasi, Crescentini, Filippone, & Mantellini, 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Future Directions

The future directions of “2,7-Diazaspiro[3.5]nonan-1-one hydrochloride” could potentially involve its use in the development of new drugs, particularly as covalent inhibitors of KRAS G12C . This is based on the fact that a related compound showed favorable metabolic stability and anti-tumor activity .

properties

IUPAC Name

2,7-diazaspiro[3.5]nonan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(5-9-6)1-3-8-4-2-7;/h8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFRFLJZPSNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazaspiro[3.5]nonan-1-one hydrochloride

CAS RN

1818847-63-0
Record name 2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818847-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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